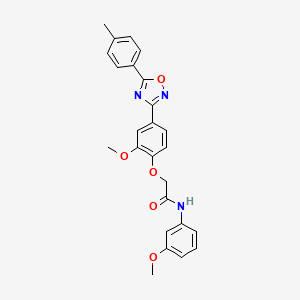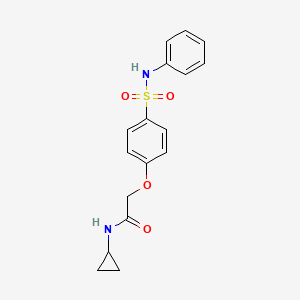
N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-2-(4-{[(1S)-1-phenylethyl]sulfamoyl}phenoxy)acetamide” is a chemical compound with the SMILES String: CC(NS(=O)(=O)c2ccc(OCC(=O)NC1CC1)cc2)c3ccccc3 . It is a molecule that contains a total of 50 bonds, including 28 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 sulfonamide .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, a structure-based virtual screening was performed on hSMS1. A series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) were synthesized and their biological activities toward SMS1 were evaluated .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” is complex, containing a variety of bonds and functional groups. It includes a three-membered cyclopropyl group, two six-membered aromatic rings, a secondary aliphatic amide, an aromatic ether, and a sulfonamide .Aplicaciones Científicas De Investigación
Therapeutic Candidates
Phenoxy acetamide and its derivatives, including “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have been investigated for their potential as therapeutic candidates . The chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides a wide range of pharmacologically interesting compounds .
Analgesic Activity
A series of N-phenylacetamide sulphonamides, which include “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have been synthesized and exhibited good analgesic activity . These compounds have shown comparable or superior analgesic effects than paracetamol .
Chymotrypsin Inhibitors
“N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” and its derivatives have been synthesized and screened against α-Chymotrypsin . The enzyme inhibitory results revealed that most of the synthesized compounds were found to be moderate enzyme inhibitors .
Anti-microbial Agents
Sulfonamides, which include “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have been used as anti-microbial agents . They are amongst the earliest antibiotics and antibacterial agents .
Anti-thyroid Agents
Sulfonamides, including “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have also been used as anti-thyroid agents . They have been used to treat thyroid-related diseases .
Anti-inflammatory Agents
Sulfonamides, such as “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have been used as anti-inflammatory agents . They have been used to treat inflammation-related conditions .
Anti-tumor Agents
These compounds have extensive applications as anti-tumor agents . They have the tendency to slow down the growth of cancer cells .
Anti-viral Agents
“N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” and its derivatives have been used as anti-viral agents . They have been used to treat viral infections .
Direcciones Futuras
The future directions for “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthesis of related compounds has been explored for the development of more effective SMS1 inhibitors . Additionally, the identification, synthesis, and control of potential impurities in related compounds could be beneficial for the pharmaceutical industry .
Mecanismo De Acción
Target of Action
Similar compounds, such as sulfonamides, are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, a class of compounds with a similar structure, are known to inhibit the activity of the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria .
Biochemical Pathways
Sulfonamides, which have a similar structure, are known to disrupt the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth and reproduction .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to a disruption in bacterial growth and reproduction by inhibiting the synthesis of folic acid .
Propiedades
IUPAC Name |
N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(18-13-6-7-13)12-23-15-8-10-16(11-9-15)24(21,22)19-14-4-2-1-3-5-14/h1-5,8-11,13,19H,6-7,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJORGCZZXRDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

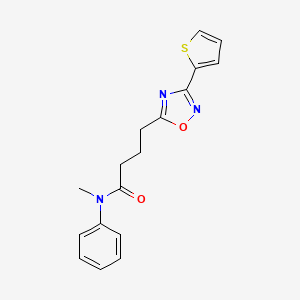
![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)
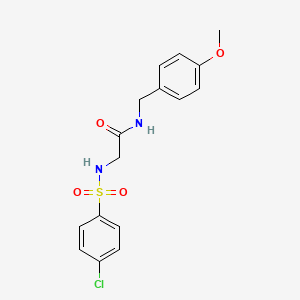

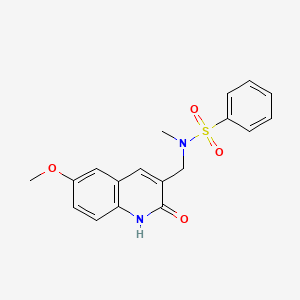


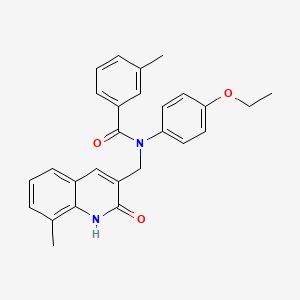
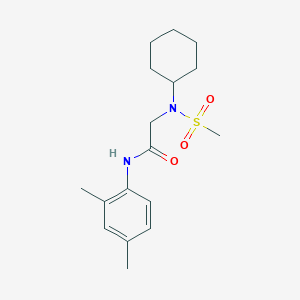
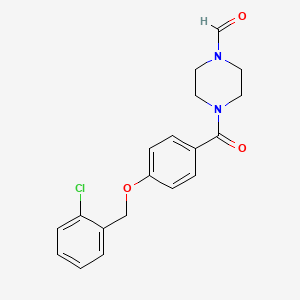
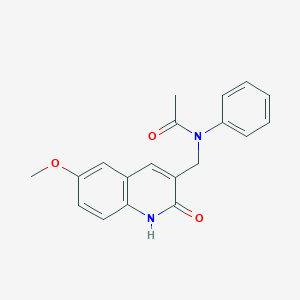
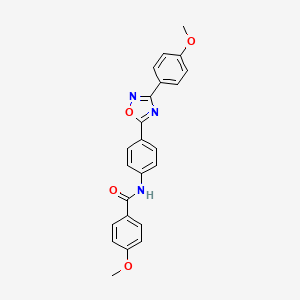
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
